molecular formula C15H16N6O3 B15281373 3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B15281373
M. Wt: 328.33 g/mol
InChI Key: UPODKUVDIHOXAT-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step reactions. One common method involves the reaction of quinazoline derivatives with triazole derivatives under specific conditions. For example, quinazoline derivatives can be treated with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These intermediates can then be reacted with triazole derivatives in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets and pathways. The triazole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline moiety and exhibit similar biological activities.

    Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.

The uniqueness of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide lies in its combined triazole and quinazoline structure, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C15H16N6O3/c1-24-8-12-18-15(21-20-12)19-13(22)7-6-11-16-10-5-3-2-4-9(10)14(23)17-11/h2-5H,6-8H2,1H3,(H,16,17,23)(H2,18,19,20,21,22)

InChI Key

UPODKUVDIHOXAT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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